molecular formula C27H28FNO5 B14967361 (4-ethoxyphenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

(4-ethoxyphenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B14967361
M. Wt: 465.5 g/mol
InChI Key: BSPJCWFPOMEEDJ-UHFFFAOYSA-N
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Description

(4-ethoxyphenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethoxyphenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinoline core.

    Introduction of the Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.

    Attachment of the Fluorophenoxy Group: This step involves the nucleophilic substitution reaction where the fluorophenoxy group is introduced using appropriate fluorinated reagents.

    Final Coupling: The final step involves coupling the ethoxyphenyl group to the isoquinoline core using coupling agents like palladium catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-ethoxyphenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4-ethoxyphenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-ethoxyphenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)boric acid
  • (4-Hydroxyphenyl)phenyl-methanone
  • N-(4-Ethoxyphenyl)-2-(4-fluorophenoxy)acetamide

Uniqueness

(4-ethoxyphenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is unique due to its combination of functional groups, which imparts specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C27H28FNO5

Molecular Weight

465.5 g/mol

IUPAC Name

(4-ethoxyphenyl)-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone

InChI

InChI=1S/C27H28FNO5/c1-4-33-21-9-5-18(6-10-21)27(30)29-14-13-19-15-25(31-2)26(32-3)16-23(19)24(29)17-34-22-11-7-20(28)8-12-22/h5-12,15-16,24H,4,13-14,17H2,1-3H3

InChI Key

BSPJCWFPOMEEDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)F)OC)OC

Origin of Product

United States

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